(3'-Bromo-[1,1'-biphenyl]-3-yl)boronic acid: A Bifunctional Linchpin for Advanced Organic Synthesis
(3'-Bromo-[1,1'-biphenyl]-3-yl)boronic acid: A Bifunctional Linchpin for Advanced Organic Synthesis
An In-depth Technical Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of (3'-Bromo-[1,1'-biphenyl]-3-yl)boronic acid, a versatile building block in modern synthetic chemistry. As a bifunctional reagent, possessing both a reactive boronic acid and a carbon-bromine bond, it offers synthetic chemists a powerful tool for the controlled, stepwise construction of complex molecular architectures. This document will delve into its core chemical properties, synthesis, and pivotal applications, with a focus on providing practical, field-proven insights for its effective utilization in research and development.
Part 1: Core Chemical Profile and Physicochemical Properties
(3'-Bromo-[1,1'-biphenyl]-3-yl)boronic acid belongs to the class of organoboron compounds, which are fundamental reagents in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Its structure, featuring two phenyl rings connected by a sigma bond, provides a rigid and sterically defined scaffold. The strategic placement of the bromo and boronic acid functionalities at the 3' and 3 positions, respectively, allows for selective and orthogonal chemical transformations.
The boronic acid group is a versatile functional handle, most renowned for its role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] However, its utility is often tempered by its inherent instability. Boronic acids can undergo facile protodeboronation (loss of the boronic acid group) under certain conditions or undergo trimerization via dehydration to form a cyclic boroxine anhydride. This necessitates careful consideration of reaction conditions and storage protocols to ensure reagent integrity and reaction reproducibility.
Physicochemical and Spectroscopic Data Summary
The key properties of (3'-Bromo-[1,1'-biphenyl]-3-yl)boronic acid are summarized below. This data is essential for reaction planning, stoichiometric calculations, and analytical characterization.
| Property | Value | Source(s) |
| Chemical Formula | C₁₂H₁₀BBrO₂ | [3] |
| Molecular Weight | 276.92 g/mol | [3] |
| Appearance | Typically an off-white to pale yellow solid (powder or crystals) | |
| CAS Number | 365553-19-1 | N/A |
| InChI Key | BXYVFENPSFGAIM-UHFFFAOYSA-N | |
| Canonical SMILES | B(C1=CC(=CC=C1)C2=CC=CC(=C2)Br)(O)O | [3] |
| Typical Purity | ≥95% | |
| Storage Conditions | Store in a dry, well-ventilated place under an inert atmosphere. |
Analytical Characterization Insights:
-
¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (typically δ 7.0-8.5 ppm), corresponding to the nine protons on the biphenyl scaffold.
-
¹³C NMR: The carbon spectrum will display 12 distinct signals for the aromatic carbons. The carbon atom directly attached to the boron (ipso-carbon) can sometimes be broad or difficult to detect due to quadrupolar relaxation.[4]
-
¹¹B NMR: This technique is particularly useful for assessing the integrity of the boronic acid. A signal in the range of δ 27-30 ppm (referenced to BF₃•OEt₂) is characteristic of a trigonal planar (sp²-hybridized) boronic acid.[4][5] The presence of other signals could indicate the formation of boronate esters or boroxine species.
Part 2: Synthesis Strategy and Workflow
The synthesis of arylboronic acids like (3'-Bromo-[1,1'-biphenyl]-3-yl)boronic acid typically relies on the borylation of an organometallic intermediate. A common and effective strategy involves a halogen-metal exchange followed by quenching with a borate ester.[6]
The causality behind this choice of strategy is rooted in efficiency and control. Starting from a readily available precursor like 3,3'-dibromobiphenyl, one bromine atom can be selectively exchanged for a lithium atom using an organolithium reagent at low temperatures. This selectivity is kinetically controlled. The resulting aryllithium species is a potent nucleophile that readily attacks the electrophilic boron atom of a trialkyl borate, such as triisopropyl borate. The choice of a bulky borate ester like triisopropyl borate is deliberate; it minimizes the potential for the formation of over-arylated borane species (triarylboranes) by steric hindrance. Subsequent acidic workup hydrolyzes the resulting boronate ester to yield the final boronic acid.
Generalized Synthetic Workflow
The following diagram outlines a representative synthetic pathway.
Caption: Generalized workflow for the synthesis of the title compound.
Key Experimental Considerations:
-
Anhydrous Conditions: Organolithium reagents are extremely sensitive to moisture and protic sources. All glassware must be rigorously dried, and solvents must be anhydrous to prevent quenching of the intermediate and ensure high yields.
-
Temperature Control: The initial halogen-metal exchange is highly exothermic and must be performed at low temperatures (typically -78 °C using a dry ice/acetone bath) to prevent side reactions and ensure regioselectivity.
-
Stoichiometry: Precise control over the stoichiometry of the organolithium reagent (typically 1.0-1.1 equivalents) is critical to favor mono-lithiation and avoid the formation of the diboronic acid byproduct.
Part 3: Cornerstone Application: The Suzuki-Miyaura Cross-Coupling
The paramount application of (3'-Bromo-[1,1'-biphenyl]-3-yl)boronic acid is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction forms a carbon-carbon bond between the boronic acid and an organohalide or triflate, a process that has revolutionized the synthesis of biaryls and other conjugated systems.[7]
Mechanistic Rationale
The catalytic cycle, depicted below, is a well-established sequence of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) intermediate.
-
Transmetalation: The organoboron component, activated by a base, transfers its organic group to the palladium center, displacing the halide. The base (e.g., carbonate, phosphate) is crucial as it facilitates the formation of a more nucleophilic "ate" complex, accelerating this step.[2]
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled, forming the new C-C bond and regenerating the Pd(0) catalyst, allowing the cycle to continue.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The Power of Bifunctionality: An Expert Perspective
The true synthetic value of (3'-Bromo-[1,1'-biphenyl]-3-yl)boronic acid lies in its dual reactivity. The C-B and C-Br bonds exhibit different reactivities, which can be exploited for sequential, site-selective cross-coupling reactions.
-
Scenario 1 (Boron First): The boronic acid can be coupled with an aryl halide under standard Suzuki conditions. The C-Br bond on the other ring generally remains untouched, provided a suitable palladium catalyst and ligand combination is chosen. This yields a terphenyl system with a remaining bromine atom, which serves as a handle for a second, different cross-coupling or functionalization reaction.
-
Scenario 2 (Bromine First): Conversely, the C-Br bond can be coupled with a different boronic acid or boronate ester. This requires careful selection of conditions that favor the reaction of the aryl bromide over potential homocoupling or degradation of the boronic acid moiety on the starting material.[8]
This strategic, stepwise approach is invaluable in drug development for building libraries of complex analogues and in materials science for synthesizing precisely defined oligomers and polymers.
Self-Validating Experimental Protocol: Model Suzuki-Miyaura Coupling
This protocol describes the coupling of (3'-Bromo-[1,1'-biphenyl]-3-yl)boronic acid with 4-iodotoluene.
Materials:
-
(3'-Bromo-[1,1'-biphenyl]-3-yl)boronic acid (1.0 eq)
-
4-Iodotoluene (1.1 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)
-
Triphenylphosphine [PPh₃] (0.08 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)
-
1,4-Dioxane
-
Deionized Water
Procedure:
-
Catalyst Pre-formation (Trustworthiness Check): To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add Pd(OAc)₂ and PPh₃. Add degassed 1,4-dioxane. Stir the mixture at room temperature for 15-20 minutes. The formation of the active Pd(0)(PPh₃)ₓ species is often indicated by a color change. This pre-formation step ensures the catalyst is active before adding the substrates.
-
Reagent Addition: To the catalyst mixture, add (3'-Bromo-[1,1'-biphenyl]-3-yl)boronic acid, 4-iodotoluene, and anhydrous K₂CO₃.
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 to 10:1 ratio). The water is essential for dissolving the base and facilitating the transmetalation step.
-
Reaction Execution: Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitoring (Self-Validation): Monitor the reaction progress by TLC or LC-MS. A successful reaction is indicated by the consumption of the starting materials and the appearance of a new, less polar product spot. The reaction is typically complete within 2-12 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash it with water and then brine to remove inorganic salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the pure product, 3'-Bromo-4'-methyl-[1,1',1''-terphenyl].
Part 4: Safety, Handling, and Storage
Proper handling and storage are critical for user safety and for maintaining the chemical integrity of the reagent.
Hazard Identification:
Recommended Safety and Handling Protocols:
-
Engineering Controls: Always handle this chemical in a well-ventilated chemical fume hood.[10]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, nitrile gloves, and safety glasses or goggles.[9]
-
Handling: Avoid inhalation of dust. Avoid direct contact with skin and eyes.[11] Wash hands thoroughly after handling.[10]
-
Spills: In case of a spill, sweep up the solid material carefully, avoiding dust generation, and place it in a suitable container for disposal.[11]
Storage:
-
Keep the container tightly closed and store in a cool, dry, and well-ventilated area.[11]
-
For long-term stability and to prevent degradation (protodeboronation and boroxine formation), it is highly recommended to store the compound under an inert atmosphere (e.g., nitrogen or argon) at room temperature.
References
-
PubChem. (3'-Bromo-[1,1'-biphenyl]-3-yl)boronic acid | C12H10BBrO2. National Center for Biotechnology Information. [Link]
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Supporting Information for Boronic, Diboronic and Boric Acid Esters of 1,8-Naphthalenediol. Dalton Transactions. [Link]
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Slow-Release Strategy in Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 53(14), 3462-3471. [Link]
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Lubaev, A. E., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances. [Link]
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Organic Chemistry Portal. Synthesis of arylboronic acids and arylboronates. [Link]
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Organic Chemistry Portal. Suzuki Coupling. [Link]
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Sadek, O., et al. (2022). Recent Advances in the Synthesis of Borinic Acid Derivatives. Molecules, 27(19), 6296. [Link]
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Valenzuela, S. A., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15070-15077. [Link]
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Wang, D., et al. (2018). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. Molecules, 23(10), 2636. [Link]
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Semantic Scholar. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic. [Link]
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